Home > Products > Screening Compounds P100007 > 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione - 377053-30-0

3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione

Catalog Number: EVT-3013786
CAS Number: 377053-30-0
Molecular Formula: C18H29N5O2
Molecular Weight: 347.463
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

    Relevance: Linagliptin shares the core structure of purine-2,6-dione with 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione. Key structural differences include the presence of a (3R)-3-aminopiperidin-1-yl group at position 8, a but-2-ynyl group at position 7, and a (4-methylquinazolin-2-yl)methyl group at position 1 in linagliptin. These specific substituents are crucial for linagliptin's interaction with the DPP-4 enzyme and its subsequent inhibitory activity. []

BI 1356 (ONDERO)

    Compound Description: BI 1356, also known by its proposed trade name ONDERO, is another potent and selective DPP-4 inhibitor. Its chemical name is (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione. It is currently under clinical development for treating type 2 diabetes. BI 1356 demonstrates a longer duration of action compared to some other DPP-4 inhibitors, potentially allowing for once-daily dosing. [, ]

    Relevance: Like linagliptin, BI 1356 shares the purine-2,6-dione core with 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione. The presence of a (R)-3-amino-piperidin-1-yl group at position 8, a but-2-ynyl group at position 7, and a (4-methyl-quinazolin-2-ylmethyl group at position 1 are structural features shared by both BI 1356 and linagliptin, highlighting their similar mechanism of action as DPP-4 inhibitors. [, ]

Sitagliptin

    Compound Description: Sitagliptin, chemically (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, stands out as a prominent FDA-approved drug for managing type 2 diabetes. Functioning as a DPP-4 inhibitor, sitagliptin effectively enhances the levels of incretin hormones, playing a crucial role in regulating blood sugar levels. Its significance in diabetes management is further emphasized by its inclusion as a query molecule in virtual screening studies aimed at discovering new DPP-4 inhibitors from natural sources. []

    Relevance: Although sitagliptin does not share the core structure of 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, it belongs to the same pharmacological category of DPP-4 inhibitors. This shared mechanism of action, despite structural differences, underscores the diverse chemical classes that can target DPP-4 for therapeutic benefit. []

Alogliptin

    Compound Description: Alogliptin, chemically 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is another FDA-approved drug used in the management of type 2 diabetes. It acts as a DPP-4 inhibitor, a mechanism shared with linagliptin and sitagliptin. Alogliptin's efficacy and safety profile have been established through numerous clinical trials, establishing its role in improving glycemic control in individuals with type 2 diabetes. []

    Relevance: Similar to sitagliptin, while alogliptin doesn't possess the same core structure as 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, it shares the therapeutic target of DPP-4. This highlights the diversity in chemical structures capable of effectively inhibiting DPP-4, offering multiple avenues for drug development in the realm of diabetes management. []

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    Compound Description: This particular compound emerged as the most potent protein kinase CK2 inhibitor in a study focused on purine-2,6-dione derivatives. Protein kinase CK2 is involved in various cellular processes, including cell growth and proliferation, and its dysregulation is implicated in several diseases, including cancer. []

    Relevance: This compound shares a close structural resemblance to 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, with a shared purine-2,6-dione core. The key distinctions lie in the substituents at positions 7 and 8. It highlights the significance of substituent modifications in influencing the biological activity of purine-2,6-dione derivatives. []

    Compound Description: This compound, along with its 8-alkylamino substituted derivatives, were synthesized and evaluated for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. []

    Relevance: This compound is structurally related to 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione through their shared purine-2,6-dione core. The variations in substituents, particularly the 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl} group at position 7, significantly influence the compound's interactions with biological targets, leading to its cardiovascular effects. []

    Compound Description: This acrylamide derivative has shown potential for inhibiting coronavirus helicases, enzymes essential for viral replication. It represents a promising avenue for antiviral drug development against coronaviruses like SARS-CoV and SARS-CoV-2. []

    Relevance: While structurally distinct from 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, both compounds fall under the category of potential antiviral agents. This highlights the diverse chemical structures being explored for their antiviral properties against emerging viral threats. []

    Compound Description: This purine derivative has demonstrated inhibitory activity against coronavirus helicases. Its ability to target these essential viral enzymes makes it a potential candidate for the development of new antiviral therapies. []

    Relevance: This compound shares the core structure of purine-2,6-dione with 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione and highlights the potential of this chemical class in targeting viral enzymes. []

Bis-2,2'-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol

    Compound Description: Identified as a potent myeloperoxidase (MPO) inhibitor, this compound exhibits a distinct mechanism of action compared to many other MPO inhibitors. It effectively traps MPO in its Compound II state, preventing the formation of reactive oxygen species implicated in various inflammatory diseases. []

    Relevance: While this compound does not share a structural resemblance to 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, its inclusion highlights the diverse chemical structures explored for their potential therapeutic applications in various disease areas. []

8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione

    Compound Description: This compound, alongside Bis-2,2'-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol, emerged as a potent MPO inhibitor. Its mechanism of action involves trapping MPO in its Compound II state, preventing the enzyme from generating harmful reactive oxygen species that contribute to inflammation and tissue damage. []

    Relevance: Sharing the core structure of purine-2,6-dione with 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, this compound further demonstrates the therapeutic potential of this chemical class, particularly in the context of inflammatory diseases where MPO plays a significant role. []

Properties

CAS Number

377053-30-0

Product Name

3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione

IUPAC Name

3-methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione

Molecular Formula

C18H29N5O2

Molecular Weight

347.463

InChI

InChI=1S/C18H29N5O2/c1-4-6-7-8-9-10-11-13-23-14-15(20-17(23)19-12-5-2)22(3)18(25)21-16(14)24/h5H,2,4,6-13H2,1,3H3,(H,19,20)(H,21,24,25)

InChI Key

QHNYCVQHCOYENP-UHFFFAOYSA-N

SMILES

CCCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.